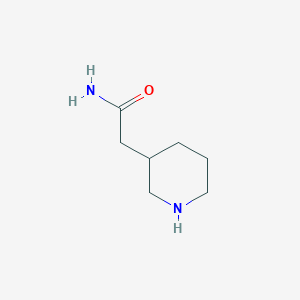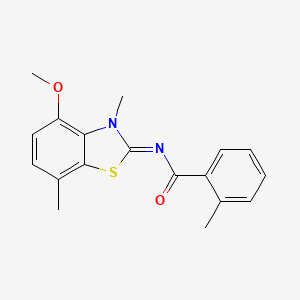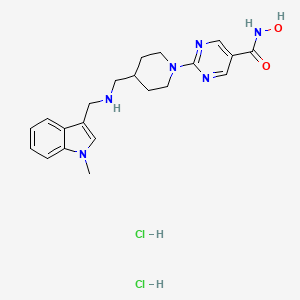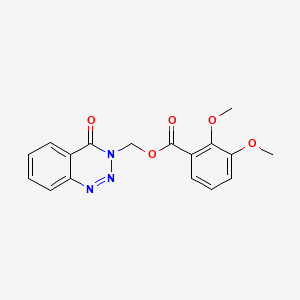
2-(Piperidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-3-yl)acetamide is a compound with a molecular weight of 142.2 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C7H14N2O/c8-7(10)4-6-2-1-3-9-5-6/h6,9H,1-5H2, (H2,8,10) .Chemical Reactions Analysis
The chemical reactions involving piperidines have been extensively studied . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 142.2 .Applications De Recherche Scientifique
Antimicrobial Activities
2-(Piperidin-3-yl)acetamide derivatives have been explored for their antimicrobial properties. For instance, some derivatives displayed significant activities against pathogenic bacteria and Candida species, indicating their potential as antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Molecular Optimization for Receptor Antagonism
In pharmaceutical research, this compound derivatives have been optimized for receptor antagonism. This includes work on melanin-concentrating hormone receptor 1 (MCH-R1) antagonists, with efforts to minimize undesirable effects such as hERG potassium channel affinity (Berglund et al., 2009).
Synthesis and Catalytic Applications
These compounds have also been utilized in chemical synthesis. For example, the use of nano magnetite as a catalyst for the synthesis of derivatives involving this compound under specific conditions, showcasing the compound's utility in facilitating chemical reactions (Mokhtary & Torabi, 2017).
Antibacterial Potentials of Derivatives
N-substituted acetamide derivatives containing the this compound structure have been synthesized and evaluated for their antibacterial potentials. These studies are crucial in discovering new antibacterial agents (Iqbal et al., 2017).
Enzyme Inhibitory Properties
Research has also delved into the enzyme inhibitory properties of this compound derivatives. These studies are significant for understanding the compound's potential therapeutic applications in conditions involving enzyme dysregulation (Khalid et al., 2014).
Memory Enhancement Studies
Some derivatives have been studied for their effects on memory enhancement in animal models. This research offers insights into potential therapeutic applications for cognitive disorders (Li Ming-zhu, 2008).
ACAT-1 Inhibition for Disease Treatment
Certain this compound derivatives have been identified as potent inhibitors of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), a target for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Crystal Structure Analysis
The crystal structure and molecular interactions of certain this compound derivatives have been analyzed, providing valuable information for understanding their chemical behavior (Ismailova et al., 2014).
Cholinesterase Inhibitory Activity
Studies have shown that sulfonamides bearing the piperidine nucleus, including those with this compound structure, exhibit significant cholinesterase inhibitory activity, highlighting their potential in treating neurodegenerative diseases (Khalid, 2012).
Safety and Hazards
The safety information for 2-(Piperidin-3-yl)acetamide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
Piperidine derivatives, however, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities, suggesting that 2-(piperidin-3-yl)acetamide may have multiple effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is dependent on the specific structure of the derivative and the biomolecule .
Cellular Effects
Piperidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Piperidine derivatives can interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
2-piperidin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-7(10)4-6-2-1-3-9-5-6/h6,9H,1-5H2,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKYFQUAFRXSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
196613-56-6 |
Source


|
| Record name | 2-(piperidin-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({4-[(Oxolan-2-ylmethyl)amino]quinazolin-2-yl}amino)phenol](/img/structure/B2689680.png)
![N-tert-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2689682.png)



![Benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate](/img/structure/B2689688.png)

![1-Benzyl-4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-2-one](/img/structure/B2689695.png)
![N-(4-chlorophenyl)-3-ethyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2689696.png)


![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2689699.png)
![1-(4-Chlorophenyl)-3-[4-(3-phenyl-2-propenyl)piperazino]-1-propanone](/img/structure/B2689701.png)